3-(4-Methyl-1-piperazinyl)phenylboronic Acid

概要

説明

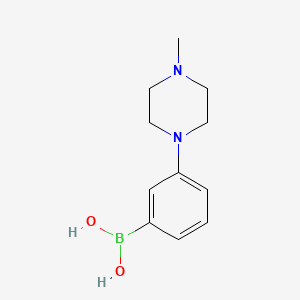

3-(4-Methyl-1-piperazinyl)phenylboronic Acid is an organic compound with the molecular formula C11H17BN2O2. It is a boronic acid derivative that features a phenyl ring substituted with a 4-methyl-1-piperazinyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid typically involves the reaction of 4-methyl-1-piperazine with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

3-(4-Methyl-1-piperazinyl)phenylboronic Acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Borane or boronate esters.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

科学的研究の応用

Drug Delivery Systems

1.1 Controlled Release Mechanisms

Boronic acids, including 3-(4-methyl-1-piperazinyl)phenylboronic acid, are increasingly utilized in the development of controlled drug delivery systems. Their ability to form reversible covalent bonds with diols allows for the design of bioresponsive materials that can release therapeutic agents in a controlled manner. This property is particularly advantageous for targeted drug delivery applications where precise dosing is critical .

1.2 Gene Delivery Applications

Research has demonstrated that boronic acid functionalized polymers can enhance gene delivery efficiency. The incorporation of this compound into poly(amido amine) (PAA) structures has shown promise in improving the transfection efficiency of plasmid DNA and siRNA. This is attributed to the formation of boronic esters with glycoproteins on cell membranes, facilitating better cellular uptake .

Molecular Recognition and Sensing

2.1 Analytical Sensing Applications

The unique properties of boronic acids enable their use in molecular recognition systems, particularly in analytical sensing applications. This compound can selectively bind to diols and sugars, making it suitable for the development of sensors that detect glucose and other biomolecules. This application is significant in biomedical diagnostics where precise measurements are essential .

2.2 Smart Materials Development

Incorporating boronic acids into smart materials allows for the creation of stimuli-responsive systems. For instance, hydrogels formed with this compound exhibit dynamic restructuring properties in response to environmental changes (e.g., pH or temperature). These materials can be tailored for applications in tissue engineering and regenerative medicine, where controlled release and responsiveness are crucial .

Polymer Chemistry

3.1 Synthesis of Functionalized Polymers

The synthesis of polymers that incorporate this compound has been explored extensively. These polymers can be designed to possess specific mechanical and chemical properties suitable for various applications, including drug delivery carriers and bioresponsive hydrogels. The versatility of these polymers allows for modifications that enhance their performance in targeted applications such as cancer therapy .

3.2 Crosslinking and Hydrogel Formation

The ability of boronic acids to crosslink with poly(vinyl alcohol) (PVA) results in hydrogels that can be used for drug delivery systems or as scaffolds in tissue engineering. The dynamic nature of these hydrogels allows them to respond to physiological conditions, thereby providing a platform for on-demand drug release .

Case Studies

作用機序

The mechanism of action of 3-(4-Methyl-1-piperazinyl)phenylboronic Acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The piperazine moiety can interact with various receptors and enzymes, potentially modulating their activity .

類似化合物との比較

Similar Compounds

4-(4-Methyl-1-piperazinyl)phenylboronic Acid: Similar structure but with different substitution patterns.

1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with a pyrazole ring instead of a phenyl ring.

Uniqueness

3-(4-Methyl-1-piperazinyl)phenylboronic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a boronic acid group with a piperazine moiety makes it particularly versatile for various applications in research and industry .

生物活性

3-(4-Methyl-1-piperazinyl)phenylboronic acid, with the chemical formula CHBNO, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in cancer therapy and enzyme inhibition, making it a subject of various research studies.

- CAS Number : 1139717-76-2

- Molecular Weight : 201.08 g/mol

- Structure : The compound features a phenylboronic acid moiety linked to a piperazine ring substituted with a methyl group at the 4-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been shown to inhibit certain enzymes and modulate receptor activities, which can lead to various therapeutic effects.

Enzyme Inhibition

Research indicates that boronic acids can act as reversible inhibitors of serine proteases and other enzymes. The mechanism typically involves the formation of a covalent bond with the active site of the enzyme, which disrupts its function.

Anticancer Activity

Studies have demonstrated that derivatives of phenylboronic acids, including this compound, exhibit significant anticancer properties:

- In vitro Studies : This compound has shown efficacy in inhibiting tumor cell proliferation in various cancer cell lines. For instance, in studies involving MDA-MB-468 breast cancer cells, treatment with phenylboronic acid derivatives resulted in over 90% inhibition of tumor growth when compared to controls .

- Mechanism : The anticancer activity is believed to be linked to the compound's ability to induce apoptosis and inhibit cell cycle progression by interfering with DNA repair mechanisms.

Antimicrobial Activity

The antimicrobial properties of boronic acids are well-documented:

- Testing Against Bacteria : In vitro assays have shown that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported, indicating its potential as an antimicrobial agent .

Case Studies

-

Study on Anticancer Efficacy :

- Objective : To evaluate the anticancer effects of phenylboronic acid derivatives.

- Methodology : Various concentrations of the compound were tested on MDA-MB-468 cells.

- Results : A significant reduction in cell viability was observed, with IC values indicating potent activity against cancer cell lines .

-

Antimicrobial Testing :

- Objective : To assess the antibacterial efficacy against common pathogens.

- Methodology : Disc diffusion and broth microdilution methods were used.

- Results : Positive results were obtained against strains such as Staphylococcus aureus and Escherichia coli, with notable MIC values demonstrating its potential as an antibacterial agent .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1139717-76-2 |

| Molecular Formula | CHBNO |

| Molecular Weight | 201.08 g/mol |

| Anticancer IC | < 10 µM (varies by cell line) |

| Antibacterial MIC (E. coli) | 12 µg/mL |

| Antibacterial MIC (S. aureus) | 8 µg/mL |

特性

IUPAC Name |

[3-(4-methylpiperazin-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9,15-16H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGDRMHRVSAMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。